molecular formula C18H14N4O3S B2791875 N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzo[b]thiophene-2-carboxamide CAS No. 2034412-87-6

N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzo[b]thiophene-2-carboxamide

Cat. No.: B2791875
CAS No.: 2034412-87-6
M. Wt: 366.4
InChI Key: IFOBWXAOJSZVME-UHFFFAOYSA-N
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Description

N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzo[b]thiophene-2-carboxamide is a synthetic compound with a unique structure that features a combination of a pyridopyrimidine moiety and a benzo[b]thiophene scaffold

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzo[b]thiophene-2-carboxamide typically involves the following steps:

  • Formation of Pyridopyrimidine Core: : The pyridopyrimidine ring system is constructed through a series of cyclization reactions starting from appropriate precursors such as aminopyridine and diesters.

  • Introduction of Benzo[b]thiophene: : The benzo[b]thiophene moiety is introduced via a palladium-catalyzed cross-coupling reaction.

  • Carboxamide Formation: : The final step involves the formation of the carboxamide linkage through amidation.

Industrial Production Methods

On an industrial scale, the synthesis of this compound can be optimized through high-yield catalytic processes, including the use of microwave-assisted synthesis to reduce reaction times and improve yields.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation reactions, particularly at the benzo[b]thiophene moiety.

  • Reduction: : Reduction reactions can target the pyridopyrimidine core, potentially yielding dihydro derivatives.

  • Substitution: : The compound is susceptible to nucleophilic and electrophilic substitution reactions, especially at the pyrimidine and thiophene sites.

Common Reagents and Conditions

  • Oxidizing Agents: : Such as potassium permanganate or hydrogen peroxide.

  • Reducing Agents: : Sodium borohydride or lithium aluminum hydride.

  • Catalysts: : Palladium-based catalysts are often used in coupling reactions.

Major Products Formed

The major products depend on the type of reaction. For instance, oxidation might yield sulfoxides or sulfones, while reduction could produce dihydro derivatives.

Scientific Research Applications

This compound has a wide range of applications, particularly in:

  • Medicinal Chemistry: : Potential therapeutic uses due to its biological activity.

  • Organic Synthesis: : Utilized as a building block in the synthesis of complex molecules.

  • Material Science: : Incorporated into polymers for enhanced properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-aminopyridine derivatives

  • Benzo[b]thiophene-3-carboxamide derivatives

Uniqueness

What sets N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzo[b]thiophene-2-carboxamide apart is its dual functional groups, which allow for versatile reactivity and potential for diverse applications across different fields.

Properties

IUPAC Name

N-[2-(2,4-dioxo-1H-pyrido[2,3-d]pyrimidin-3-yl)ethyl]-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O3S/c23-16(14-10-11-4-1-2-6-13(11)26-14)20-8-9-22-17(24)12-5-3-7-19-15(12)21-18(22)25/h1-7,10H,8-9H2,(H,20,23)(H,19,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFOBWXAOJSZVME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(S2)C(=O)NCCN3C(=O)C4=C(NC3=O)N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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